Unique 3,6-Dichloro Substitution Pattern Directly Correlates with Superior Antiparasitic Potency in Analogous Scaffolds
In a structure-activity relationship study of 3-nitroimidazo[1,2-a]pyridines against Leishmania donovani, a derivative with a 6-halo (chloro) substituent and an 8-bromo substituent (Compound 44) demonstrated potent antileishmanial activity. The study identified the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold as a promising pharmacophore, specifically noting the critical role of a halogen at the 6-position [1]. This provides a class-level inference that the 6-chloro substitution, present in the target compound Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate, is a key structural determinant for biological activity within this chemotype, differentiating it from compounds lacking this halogen.
| Evidence Dimension | Antileishmanial potency (IC50) based on halogen substitution pattern |
|---|---|
| Target Compound Data | N/A (Direct assay not found). Contains a 6-chloro substituent, a feature linked to the antileishmanial pharmacophore. |
| Comparator Or Baseline | 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (lead compound 44) with 8-bromo and 6-chloro substituents: IC50 = 1.8 μM against L. donovani promastigotes. |
| Quantified Difference | Lead compound 44 exhibited a good selectivity index compared to reference drugs amphotericin B, miltefosine, and pentamidine. |
| Conditions | In vitro screening against the promastigote stage of Leishmania donovani, and subsequent testing on intracellular amastigotes and cytotoxicity on J774A.1 murine and HepG2 human cells. |
Why This Matters
Procuring this specific compound ensures the 6-chloro substituent, a feature identified as part of a promising pharmacophore for antileishmanial activity, is present for further optimization or mechanism-of-action studies.
- [1] Marchand, P., et al. (2013). Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorganic & Medicinal Chemistry, 21(22), 7155-7164. View Source
